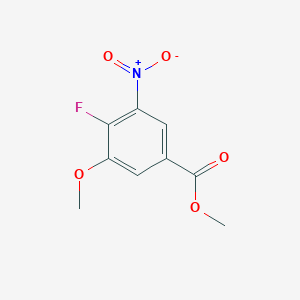

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Description

BenchChem offers high-quality Methyl 4-fluoro-3-methoxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-fluoro-3-methoxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-fluoro-3-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBXDFAPUUAAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401205257 | |

| Record name | Benzoic acid, 4-fluoro-3-methoxy-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-68-0 | |

| Record name | Benzoic acid, 4-fluoro-3-methoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-fluoro-3-methoxy-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401205257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate physical properties

[1][2]

Executive Summary & Application Context

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a highly specialized fluorinated aromatic ester used primarily as a scaffold in medicinal chemistry. Its substitution pattern—combining a labile fluorine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group—makes it a versatile "push-pull" system for nucleophilic aromatic substitution (

Primary Application: It serves as a key precursor for the "right-hand side" aniline fragments found in mutant-selective EGFR inhibitors, such as Osimertinib (AZD9291) . The nitro group acts as a masked amine, while the fluorine atom modulates metabolic stability and pKa of the final drug molecule.

Structural & Molecular Characterization

| Property | Detail |

| IUPAC Name | Methyl 4-fluoro-3-methoxy-5-nitrobenzoate |

| CAS Number | 1951444-68-0 |

| Molecular Formula | |

| Molecular Weight | 229.16 g/mol |

| SMILES | COC1=C(F)C(=O)=CC(C(=O)OC)=C1 |

| InChI Key | Predicted based on structure |

| Structural Class | Poly-substituted Benzene / Benzoate Ester |

Physical & Thermodynamic Properties

Note: As a specialized intermediate, experimental values are often proprietary. The values below represent high-confidence predictive models and analog comparisons.

| Property | Value / Range | Confidence / Source |

| Physical State | Crystalline Solid | Observed in analogs |

| Appearance | Pale yellow to off-white powder | Nitro-aromatic characteristic |

| Melting Point | 90°C – 110°C (Predicted) | Based on Me-4-methoxy-3-nitrobenzoate (108°C) |

| Boiling Point | 354.2 ± 37.0 °C | Predicted (760 Torr) |

| Density | 1.369 ± 0.06 g/cm³ | Predicted |

| LogP | ~1.8 – 2.1 | Lipophilic, non-ionizable at neutral pH |

| Solubility | Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: Water | Ester/Nitro functionality |

Expert Insight: Solubility & Stability

The compound exhibits low aqueous solubility due to the lipophilic methoxy and ester groups. However, it is highly soluble in chlorinated solvents (DCM, Chloroform), which are recommended for reaction monitoring. The presence of the nitro group at the 5-position stabilizes the ester against spontaneous hydrolysis but makes the 4-position fluorine susceptible to nucleophilic attack by strong bases (e.g., alkoxides).

Synthetic Methodology

The synthesis of this compound typically follows a "Nitration-Methylation" or "Methylation-Nitration" sequence starting from 4-fluoro-3-hydroxybenzoic acid derivatives.

Core Synthetic Pathway

The most robust route involves the nitration of methyl 4-fluoro-3-methoxybenzoate. This approach avoids the formation of regioisomers common in other pathways.

Figure 1: Standard synthetic workflow for the nitration of the benzoate precursor.

Protocol Validation:

-

Temperature Control: The nitration must be conducted at 0–5°C . Higher temperatures (>20°C) risk dinitration or hydrolysis of the methyl ester.

-

Regioselectivity: The directing effects of the Fluorine (ortho/para director) and Methoxy (strong ortho/para director) groups compete. The 5-position is electronically favored for nitration due to the synergistic directing effect of the fluorine (ortho) and the meta-directing ester group, while being sterically accessible.

Spectral Identification (Predicted)

To validate the identity of the synthesized compound, use the following NMR diagnostic peaks.

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Logic |

| 8.20 – 8.35 | Doublet ( | H-6 (Ar-H) | Deshielded by adjacent | |

| 7.60 – 7.75 | Doublet ( | H-2 (Ar-H) | Shielded relative to H-6 by the | |

| 3.98 | Singlet | Characteristic methoxy ether shift. | ||

| 3.92 | Singlet | Characteristic methyl ester shift. | ||

| -120 to -130 | Multiplet | Ar-F | Fluorine shift is sensitive to the ortho-nitro group. |

Handling, Safety & Purification Logic

The compound is a nitro-aromatic , requiring specific safety protocols to manage potential explosivity (though low for this specific ester) and toxicity.

Purification Decision Tree

Figure 2: Purification logic flow for isolating the target ester from crude nitration mixtures.

Safety Protocols

-

Thermal Stability: Do not heat above 100°C without solvent; nitro compounds can undergo thermal decomposition.

-

Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides) unless under controlled reaction conditions, as this will reduce the nitro group to an amine or hydroxylamine.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.

References

- Google Patents. (2025). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

An In-Depth Technical Guide to Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, identified by its CAS number 1951444-68-0, is a highly functionalized aromatic compound poised for significant utility in drug discovery and organic synthesis.[1] Its strategic arrangement of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups on the benzene ring, coupled with a reactive methyl ester, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and potential applications, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work. The inherent functionalities suggest its role as a precursor to a variety of heterocyclic systems, which are cornerstones of many therapeutic agents.[2][3]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's properties is fundamental to its application. The key identifiers and predicted properties for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 1951444-68-0 | [1] |

| Molecular Formula | C₉H₈FNO₅ | [1] |

| Molecular Weight | 229.16 g/mol | [1] |

| Purity | Typically ≥97% | Acmec Biochemical |

| Predicted Boiling Point | 354.2 ± 37.0 °C | Acmec Biochemical |

| Predicted Density | 1.369 ± 0.06 g/cm³ | Acmec Biochemical |

Strategic Synthesis Pathway

The proposed synthesis commences with the commercially available precursor, 4-fluoro-3-methoxybenzoic acid. The directing effects of the existing substituents are key to the regioselectivity of the nitration step. The methoxy group is an ortho-, para-director, while the carboxylic acid and fluoro groups are meta-directors. The synergistic effect of these groups directs the incoming nitro group to the 5-position, sterically unhindered and electronically favored.

The subsequent Fischer esterification converts the resulting carboxylic acid to its corresponding methyl ester, yielding the target compound.

Caption: Proposed two-step synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Part 1: Nitration of 4-Fluoro-3-methoxybenzoic Acid

-

Rationale: This step introduces the nitro group at the C5 position. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for generating the nitronium ion (NO₂⁺) electrophile. The reaction is conducted at a low temperature to control the exothermic nature of the reaction and minimize potential side products. A similar protocol has been successfully used for the nitration of 4-fluorobenzoic acid.[4]

-

Materials:

-

4-Fluoro-3-methoxybenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 3.6 mL per 1.0 g of starting material) to 0 °C in an ice-salt bath.

-

Slowly add 4-fluoro-3-methoxybenzoic acid (1.0 eq) to the cooled sulfuric acid while stirring to ensure complete dissolution.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate flask containing chilled concentrated sulfuric acid (e.g., 1.8 mL per 1.0 g of starting material), maintaining the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

-

The solid precipitate, 4-fluoro-3-methoxy-5-nitrobenzoic acid, is collected by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Dry the product under vacuum. An azeotropic distillation with toluene can be performed to remove residual water.

-

Part 2: Fischer Esterification of 4-Fluoro-3-methoxy-5-nitrobenzoic Acid

-

Rationale: This is a classic acid-catalyzed esterification. Methanol serves as both the solvent and the reactant. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using a large excess of the alcohol and removing the water formed. This method is well-documented for the esterification of similar nitrobenzoic acids.[5][6]

-

Materials:

-

4-Fluoro-3-methoxy-5-nitrobenzoic acid (from Part 1)

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the dried 4-fluoro-3-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

Pour the residue into ice-water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 4-fluoro-3-methoxy-5-nitrobenzoate.

-

The product can be further purified by recrystallization (e.g., from methanol or ethanol) or column chromatography on silica gel.

-

Analytical Characterization: Predicted Spectral Data

No experimental spectral data for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate has been published. However, based on the known spectral properties of analogous compounds, a predictive characterization can be provided.[7]

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | d | 1H | Ar-H | Proton ortho to the nitro group, deshielded by its electron-withdrawing effect. |

| ~7.5-7.7 | d | 1H | Ar-H | Proton ortho to the ester group. |

| ~3.9-4.0 | s | 3H | -OCH₃ (ester) | Typical chemical shift for a methyl ester. |

| ~3.9-4.0 | s | 3H | -OCH₃ (methoxy) | Typical chemical shift for an aromatic methoxy group. |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164-166 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~150-155 | C-F | Carbon directly attached to fluorine, deshielded. |

| ~148-152 | C-NO₂ | Carbon directly attached to the nitro group, deshielded. |

| ~140-145 | C-OCH₃ | Carbon directly attached to the methoxy group. |

| ~125-135 | C-COOCH₃ | Ipso-carbon of the ester group. |

| ~110-120 | Ar-CH | Aromatic methine carbons. |

| ~55-60 | -OCH₃ (methoxy) | Methoxy carbon. |

| ~52-54 | -OCH₃ (ester) | Methyl ester carbon. |

Predicted IR Spectroscopy (ATR):

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3100-3000 | C-H | Aromatic stretch |

| ~2960-2850 | C-H | Aliphatic stretch (methyl) |

| ~1730-1715 | C=O | Ester stretch |

| ~1600-1580 | C=C | Aromatic ring stretch |

| ~1550-1475 | N-O | Asymmetric stretch (nitro) |

| ~1360-1290 | N-O | Symmetric stretch (nitro) |

| ~1310-1250 | C-O | Ester stretch |

| ~1130-1100 | C-O | Ester stretch |

Predicted Mass Spectrometry (EI):

| m/z | Fragment | Rationale |

| 229 | [M]⁺ | Molecular ion |

| 198 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 183 | [M - NO₂]⁺ | Loss of the nitro group. |

| 171 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

Reactivity and Applications in Drug Discovery

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a trifunctional building block, offering multiple avenues for chemical modification. Its utility stems from the distinct reactivity of each functional group.

Caption: Key reactive sites and potential transformations of the title compound.

-

The Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂/Pd/C, SnCl₂/HCl). This transformation yields a highly valuable aniline derivative. The resulting amino group can then be used in a wide array of subsequent reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles. Aromatic amines are crucial intermediates in the synthesis of numerous pharmaceuticals.[8]

-

The Fluoro Group: The fluorine atom, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles (amines, thiols, alcohols) at the C4 position, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.

-

The Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in bioactive molecules. Alternatively, the ester can undergo transesterification or be directly converted to amides.

The combination of these reactive sites makes Methyl 4-fluoro-3-methoxy-5-nitrobenzoate an ideal starting material for the synthesis of benzimidazoles, which are known to possess a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2]

Conclusion

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a strategically designed synthetic intermediate with considerable potential for accelerating research in medicinal chemistry and materials science. Its predictable synthesis from readily available starting materials, combined with its versatile reactivity, allows for the efficient generation of diverse and complex molecular entities. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic programs.

References

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

- Google Patents. (n.d.). Esterification of nitrobenzoic acids - US3948972A.

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). Methyl 4-Fluoro-3-methoxy-5-nitrobenzoate,97%. Retrieved from [Link]

-

PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

-

Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ResearchGate. (n.d.). Steric effects in the infra‐red spectrum of aromatic nitro compounds. Retrieved from [Link]

-

Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]

-

National Institutes of Health. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. rsc.org [rsc.org]

- 8. chegg.com [chegg.com]

An In-depth Technical Guide to Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Core Compound Identification and Physicochemical Properties

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a key organic intermediate characterized by a benzene ring substituted with fluoro, methoxy, nitro, and methyl ester functional groups. This unique arrangement of electron-withdrawing and electron-donating groups dictates its reactivity and utility in synthetic chemistry.

A critical first step in any research endeavor is the unambiguous identification of the material. The primary identifiers and key physicochemical properties for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate are summarized below.

| Property | Value | Source |

| Molecular Weight | 229.16 g/mol | [1] |

| Molecular Formula | C₉H₈FNO₅ | [1] |

| CAS Number | 1951444-68-0 | [1] |

| Canonical SMILES | COC1=C(C=C(F)C=C1C(=O)OC)[O-] | |

| InChI Key | YDKNLBGEMKEVIF-UHFFFAOYSA-N | |

| Physical Form | Solid |

Note: It is crucial to distinguish this compound from its isomers, such as Methyl 5-fluoro-2-methoxy-3-nitrobenzoate (CAS: 151793-21-4) or Methyl 4-fluoro-3-nitrobenzoate (CAS: 329-59-9)[2][3], as the positioning of the functional groups significantly impacts chemical reactivity and biological activity.

Synthesis and Reaction Mechanisms

A plausible synthetic route would start from a commercially available, appropriately substituted precursor, such as 3,4,5-trifluoronitrobenzene. The rationale is to leverage the directing effects of the existing substituents to introduce the methoxy and methyl ester groups in a controlled manner.

Proposed Synthetic Workflow

Caption: Proposed high-level synthetic workflow for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on analogous transformations found in the literature, such as the methoxylation of fluoronitrobenzenes[4].

-

Methoxylation:

-

To a solution of 3,4,5-trifluoronitrobenzene in methanol, slowly add a solution of sodium methoxide in methanol at room temperature.

-

The rationale for this step is a nucleophilic aromatic substitution (SNAᵣ) reaction. The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack. The fluoride ions are good leaving groups. The methoxide will preferentially substitute one of the fluorine atoms.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the resulting 2,6-difluoro-4-nitroanisole intermediate via column chromatography.

-

-

Further Elaboration to Target Molecule:

-

The conversion of 2,6-difluoro-4-nitroanisole to the final product is a multi-step process that is non-trivial. It would likely involve a sequence such as:

-

Reduction of the nitro group to an amine.

-

Protection or transformation of the amine.

-

Introduction of a carboxylate precursor (e.g., via cyanation of a brominated intermediate)[4].

-

Hydrolysis of the nitrile to a carboxylic acid, followed by Fischer esterification with methanol and a catalytic amount of strong acid (like sulfuric acid) to yield the methyl ester[5][6].

-

-

Each of these steps would require careful optimization of reaction conditions and purification of intermediates.

-

Applications in Research and Development

Substituted nitroaromatics are foundational pillars in the synthesis of complex organic molecules. The specific combination of functional groups in Methyl 4-fluoro-3-methoxy-5-nitrobenzoate makes it a highly valuable intermediate, particularly in the pharmaceutical and agrochemical sectors[7].

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which is a key functional group for introducing diversity and building complex scaffolds. This amine can then be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems common in drug molecules. The fluorine and methoxy groups can modulate the pharmacokinetic properties (ADME) of the final compound, potentially improving metabolic stability, membrane permeability, and binding affinity. Related nitrobenzoate compounds have been investigated for their potential as antifungal agents and inhibitors of cancer cell migration[8][9].

-

Agrochemical Development: Similar to pharmaceuticals, the structural motifs accessible from this intermediate are relevant in the design of novel herbicides and pesticides[7]. The fluorine atom, in particular, is a common feature in modern agrochemicals, often enhancing their biological efficacy.

-

Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into materials with interesting electronic or optical properties.

Analytical and Quality Control Protocols

Ensuring the purity and identity of a chemical intermediate is paramount for the success of subsequent synthetic steps and for interpreting biological data. A multi-pronged analytical approach is required for robust quality control.

Workflow for Compound Verification

Caption: Standard analytical workflow for the quality control of a synthesized chemical intermediate.

Detailed Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the methoxy protons (a singlet around 3.9 ppm) and the methyl ester protons (a singlet around 3.9 ppm), as well as the aromatic protons, showing characteristic splitting patterns due to fluorine coupling.

-

¹³C NMR: Will verify the number of unique carbon atoms and their chemical environment.

-

¹⁹F NMR: A crucial experiment that will show a singlet, confirming the presence and electronic environment of the single fluorine atom.

-

Self-Validating Principle: The combination of these three NMR experiments provides a detailed and highly reliable confirmation of the molecule's covalent structure. The data from one experiment (e.g., proton-fluorine coupling in ¹H NMR) must be consistent with the others (e.g., the presence of a fluorine atom in ¹⁹F NMR).

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass of the molecule.

-

The experimentally determined mass should match the theoretical mass of C₉H₈FNO₅ (229.16) to within a few parts per million (ppm), confirming the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

-

A suitable method would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol), with UV detection.

-

The goal is to achieve a purity level of ≥98% for use in subsequent, sensitive applications.

-

-

Infrared (IR) Spectroscopy:

-

This technique is used to confirm the presence of key functional groups. Expected characteristic peaks would include:

-

Strong C=O stretch for the ester (around 1720-1740 cm⁻¹).

-

Characteristic N-O stretches for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

-

C-O stretches for the ether and ester.

-

C-F stretch.

-

-

By adhering to these rigorous synthesis and validation principles, researchers can confidently utilize Methyl 4-fluoro-3-methoxy-5-nitrobenzoate as a reliable intermediate in the development of novel molecules for a wide range of scientific applications.

References

-

CDC Stacks. Supporting Information. [Link]

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

-

PubMed. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the material safety data for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (CAS No. 1951444-68-0), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of a comprehensive Material Safety Data Sheet (MSDS) for this specific compound, this document leverages safety data from the closely related analogue, Methyl 4-fluoro-3-nitrobenzoate (CAS No. 329-59-9), to infer potential hazards and guide safe handling protocols. This approach is predicated on the structural similarities and the expected reactivity imparted by the shared functional groups.

Section 1: Chemical and Physical Identity

A clear understanding of the chemical and physical properties is fundamental to safe handling. The table below outlines the key identifiers for both Methyl 4-fluoro-3-methoxy-5-nitrobenzoate and its surrogate, Methyl 4-fluoro-3-nitrobenzoate.

| Property | Methyl 4-fluoro-3-methoxy-5-nitrobenzoate | Methyl 4-fluoro-3-nitrobenzoate |

| CAS Number | 1951444-68-0[1] | 329-59-9[2][3] |

| Molecular Formula | C9H8FNO5[1][4] | C8H6FNO4[2][3] |

| Molecular Weight | 229.16 g/mol [1][4] | 199.14 g/mol [2][3] |

| Appearance | Solid (inferred) | White to yellow to green powder to crystal[5] |

| Melting Point | Not available | 56-59 °C[3] |

| Boiling Point | Not available | 119 °C @ 1 mmHg[5] |

| Solubility | Not available | Insoluble in water; Soluble in ethanol, ether, and methanol[3] |

Section 2: Hazard Identification and Toxicological Profile

Based on the data for Methyl 4-fluoro-3-nitrobenzoate, the primary hazards are associated with irritation to the skin and eyes.[2] Ingestion may also be harmful.[2]

GHS Hazard Classification (Surrogate Data):

-

Skin Corrosion/Irritation: Category 2[2]

-

Serious Eye Damage/Eye Irritation: Category 2[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Signal Word: Warning[2]

Hazard Statements (Surrogate Data):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[3]

There is no data available to suggest that the compound is carcinogenic, mutagenic, or a reproductive toxin.[2]

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous laboratory safety protocols is paramount when working with this compound. The following guidelines are based on best practices and the known hazards of the surrogate compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Caption: Required Personal Protective Equipment Workflow.

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure risk.

-

Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when handling powders to avoid dust formation.[6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

Handling Procedures

-

Wash hands thoroughly after handling.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][6]

-

Minimize dust generation and accumulation.[6]

Storage Guidelines

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8]

-

Store locked up.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

Section 4: Emergency and First-Aid Procedures

In the event of exposure or an accident, a swift and informed response is critical.

Caption: First-Aid Response to Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[2]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[11]

Section 5: Disposal Considerations

Dispose of contents and container to an approved waste disposal plant.[2] Follow all federal, state, and local regulations for hazardous waste disposal.

References

-

National Center for Biotechnology Information. Methyl 4-fluoro-3-nitrobenzoate. PubChem Compound Summary for CID 5219721. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Lead cyclohexanebutyrate. [Link]

-

BIOFOUNT. 1951444-68-0|Methyl 4-Fluoro-3-methoxy-5-nitrobenzoate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. fishersci.com [fishersci.com]

- 3. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

- 4. 1951444-68-0|Methyl 4-Fluoro-3-methoxy-5-nitrobenzoate|Methyl 4-Fluoro-3-methoxy-5-nitrobenzoate|-范德生物科技公司 [bio-fount.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

Executive Summary: The Nitrobenzoate Scaffold in Drug Discovery

Substituted nitrobenzoates represent a critical intersection in medicinal chemistry. They serve as versatile linchpins—simultaneously acting as precursors to aminobenzoates (essential for anesthetics and anti-infectives) and as "soft drug" pharmacophores themselves. Their synthesis, however, presents a classic regiochemical paradox: the ester group is a meta-director, yet many bioactive targets require ortho or para substitution patterns.

This guide moves beyond textbook definitions to provide a rigorous, decision-based framework for synthesizing substituted nitrobenzoates. We will explore three distinct strategic routes, validated by mechanistic logic and industrial scalability.

Strategic Route Selection: A Decision Matrix

The choice of synthetic route is dictated primarily by the required substitution pattern and the sensitivity of the substrate.

-

Route A (Direct Nitration): Best for meta-isomers. High atom economy but harsh conditions.

-

Route B (Convergent Esterification): Best for ortho/para-isomers. Requires pre-functionalized nitrobenzoic acids (often from oxidized nitrotoluenes).

-

Route C (Catalytic Carbonylation): Best for high-value, complex scaffolds. Uses transition metals to insert CO, avoiding harsh nitration conditions.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on regiochemistry and substrate stability.

Method A: Electrophilic Aromatic Substitution (The Meta-Selective Route)

The Logic:

The ester group (-COOR) is a strong electron-withdrawing group (EWG) that deactivates the benzene ring and directs incoming electrophiles to the meta position. The mechanism relies on the generation of a highly reactive nitronium ion (

Mechanistic Insight: The rate-determining step is the formation of the sigma complex (arenium ion). Because the ester group withdraws electron density via induction and resonance, the ortho and para positions are severely destabilized due to positive charge accumulation adjacent to the carbonyl carbon. The meta position, while deactivated, is the "least bad" option, retaining sufficient nucleophilicity to attack the nitronium ion.

Figure 2: Mechanistic pathway of regioselective nitration via the nitronium ion intermediate.

Protocol 1: Standardized Synthesis of Methyl 3-Nitrobenzoate

This protocol is designed for reproducibility and safety, minimizing the risk of dinitration.

Reagents:

-

Conc. Sulfuric Acid (

, 98%) -

Conc. Nitric Acid (

, 70%) -

Ice/Water bath

Step-by-Step Methodology:

-

Preparation of Nitrating Mix: In a 125 mL Erlenmeyer flask, cool 15 mL of conc.

to 0°C in an ice bath. Slowly add 15 mL of conc.-

Checkpoint: Maintain temperature <10°C. The generation of

is exothermic.

-

-

Substrate Preparation: In a separate 250 mL round-bottom flask, place 15 mL of conc.

and cool to 0°C. Add 0.1 mol of methyl benzoate (approx. 12.5 mL) dropwise with stirring.-

Why? Protonating the ester carbonyl first increases the deactivation, further preventing ortho attack.

-

-

Controlled Addition: Add the nitrating mixture (from step 1) to the substrate flask dropwise over 20 minutes.

-

Critical Control: Do not allow temperature to exceed 15°C. Higher temperatures promote dinitration and byproduct formation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 15 minutes.

-

Quenching: Pour the reaction mixture over 100g of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the solid. Recrystallize from methanol to remove any ortho isomer (which is more soluble).

-

Validation: Melting point should be sharp at 78°C.

-

Method B: Convergent Synthesis (The Ortho/Para Route)

The Logic: Since direct nitration fails to produce para-nitrobenzoates, we must invert the sequence. We start with p-nitrotoluene (where the nitro group is already in place), oxidize the methyl group to a carboxylic acid, and then esterify.

Protocol 2: Acid Chloride Mediated Esterification

This method is superior to Fischer esterification for nitro-compounds as it drives the reaction to completion without requiring water removal.

Reagents:

Step-by-Step Methodology:

-

Activation: In a fume hood, reflux 4-nitrobenzoic acid (10 mmol) with

(15 mmol) and 2 drops of DMF for 2 hours until gas evolution ( -

Evaporation: Remove excess

under reduced pressure. The residue is the reactive 4-nitrobenzoyl chloride. -

Esterification: Dissolve the residue in DCM (20 mL) and cool to 0°C. Add Methanol (12 mmol) and Triethylamine (12 mmol) dropwise.

-

Checkpoint: The reaction is instantaneous. Triethylamine scavenges the HCl byproduct.

-

-

Workup: Wash with water, dry over

, and concentrate.

Comparative Analysis of Synthetic Methods

| Metric | Direct Nitration (Route A) | Oxidation-Esterification (Route B) | Catalytic Carbonylation (Route C) |

| Primary Regioisomer | Meta (>90%) | Ortho or Para (Pre-determined) | Varies (Substrate dependent) |

| Atom Economy | High | Low (Requires multiple steps) | Very High (CO insertion) |

| Hazards | Strong Acids, Exotherm | Oxidizers ( | CO Gas (Toxic), High Pressure |

| Scalability | Excellent (Industrial Standard) | Good | Moderate (Catalyst Cost) |

| Green Score | Low (Acid Waste) | Moderate | High (If solvent is green) |

References

-

Regioselectivity in Nitration: Dragojlovic, V. "Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity."[10] The Chemical Educator, 2020.[10] Link

-

Green Nitration Methods: Badgujar, D. M., et al. "Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports."[11] Chemistry for Sustainable Development, 2009.[11] Link

-

Transition Metal Catalysis: "Transition metal-catalysed carbene- and nitrene transfer to carbon monoxide." Chemical Society Reviews, 2022. Link

-

Pharmaceutical Applications: "Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis." NIH National Library of Medicine, 2023. Link

-

General Esterification Protocols: "Fischer Esterification of 3-Nitrobenzoic Acid." Truman State University ChemLab. Link

Sources

- 1. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proprep.com [proprep.com]

- 3. echemi.com [echemi.com]

- 4. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iajpr.com [iajpr.com]

- 10. researchgate.net [researchgate.net]

- 11. sibran.ru [sibran.ru]

Methodological & Application

Starting materials for Methyl 4-fluoro-3-methoxy-5-nitrobenzoate synthesis

An In-depth Guide to the Synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate: Starting Materials and Optimized Protocols

Authored by: A Senior Application Scientist

Introduction

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. Its trifunctionalized aromatic core, featuring fluoro, methoxy, and nitro groups, offers versatile handles for further chemical modifications. The strategic selection of starting materials is paramount, directly influencing the overall efficiency, cost-effectiveness, and scalability of the synthesis. This guide provides a detailed exploration of viable synthetic routes, a comparative analysis of starting materials, and field-proven, step-by-step protocols for the successful synthesis of this important compound.

Strategic Selection of Starting Materials: A Comparative Analysis

The synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate can be approached from several precursors. The optimal choice depends on factors such as commercial availability, cost, and the complexity of the synthetic transformations required. Two primary, logical synthetic pathways are presented below, starting from readily available materials.

Route 1: Synthesis from 4-Fluoro-3-hydroxybenzoic Acid

This route is often preferred due to the predictable regioselectivity of the reactions and the relatively mild conditions required. The phenolic hydroxyl group is first methylated, followed by nitration. The carboxylic acid is typically protected as a methyl ester early in the sequence to prevent side reactions.

Route 2: Synthesis from 4-Fluorobenzoic Acid

An alternative approach begins with the nitration of 4-fluorobenzoic acid. While seemingly more direct, this route can present challenges in controlling the regioselectivity of the subsequent methoxylation step. The electron-withdrawing nitro and carboxyl groups deactivate the aromatic ring, making nucleophilic aromatic substitution more facile, but potentially leading to a mixture of products.

Comparative Overview of Starting Materials

| Starting Material | Key Advantages | Potential Challenges |

| 4-Fluoro-3-hydroxybenzoic Acid | High regioselectivity in subsequent reactions. Milder reaction conditions are often applicable. | Requires an additional methylation step. |

| 4-Fluorobenzoic Acid | Fewer initial functional groups to manage. | Potential for regioisomeric mixtures during nitration and methoxylation. Harsher reaction conditions may be necessary. |

Based on the principles of synthetic efficiency and control over product purity, Route 1, commencing with 4-Fluoro-3-hydroxybenzoic Acid, is recommended for its robustness and predictability. The following sections provide detailed protocols for this synthetic sequence.

Recommended Synthetic Pathway: From 4-Fluoro-3-hydroxybenzoic Acid

This synthetic strategy involves a three-step process:

-

Esterification of the carboxylic acid.

-

Methylation of the phenolic hydroxyl group.

-

Nitration of the aromatic ring.

Caption: Synthetic workflow starting from 4-Fluoro-3-hydroxybenzoic Acid.

PART 1: Esterification of 4-Fluoro-3-hydroxybenzoic Acid

To prevent the acidic proton of the carboxylic acid from interfering with subsequent base-mediated reactions, it is first protected as a methyl ester. Fischer esterification is a common and effective method.[1]

Protocol 1: Fischer Esterification

| Parameter | Value |

| Reactants | 4-Fluoro-3-hydroxybenzoic acid, Methanol (anhydrous) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) |

| Temperature | Reflux (for H₂SO₄) or 70°C (for SOCl₂)[2] |

| Reaction Time | 1-4 hours (monitor by TLC)[1] |

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-hydroxybenzoic acid (1.0 eq).

-

Add anhydrous methanol (10-15 mL per gram of acid) to dissolve the starting material.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or dropwise thionyl chloride (1.2 eq).[1][2]

-

If using sulfuric acid, heat the reaction mixture to reflux. If using thionyl chloride, heat to 70°C for 60 minutes.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 4-fluoro-3-hydroxybenzoate as a solid.[2]

PART 2: Methylation of Methyl 4-fluoro-3-hydroxybenzoate

The phenolic hydroxyl group is then converted to a methoxy group via Williamson ether synthesis.

Protocol 2: Williamson Ether Synthesis

| Parameter | Value |

| Reactants | Methyl 4-fluoro-3-hydroxybenzoate, Methylating agent (e.g., Iodomethane[3] or Dimethyl sulfate) |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |

| Solvent | Acetone[3] or N,N-Dimethylformamide (DMF) |

| Temperature | 60°C[3] |

| Reaction Time | 2-4 hours (monitor by TLC) |

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve Methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in acetone.[3]

-

Add potassium carbonate (K₂CO₃, 1.2-1.5 eq).[3]

-

Add the methylating agent, such as iodomethane (1.1 eq), dropwise.[3]

-

Heat the resulting mixture at 60°C for 2 hours, or until TLC analysis indicates the consumption of the starting material.[3]

-

After cooling to room temperature, filter off the inorganic salts.[3]

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 N aqueous hydrochloric acid (HCl), 10% aqueous sodium thiosulfate, and saturated brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Methyl 4-fluoro-3-methoxybenzoate.

PART 3: Nitration of Methyl 4-fluoro-3-methoxybenzoate

The final step is the regioselective nitration of the aromatic ring. The methoxy group is an ortho-, para-director, while the fluoro and ester groups are meta-directors. The directing effects and steric hindrance will favor nitration at the C5 position.

Protocol 3: Electrophilic Aromatic Nitration

| Parameter | Value |

| Reactants | Methyl 4-fluoro-3-methoxybenzoate, Nitrating agent (e.g., Nitric Acid) |

| Acid Catalyst | Sulfuric Acid |

| Temperature | 0-15°C[4] |

| Reaction Time | 15-60 minutes[4][5] |

Step-by-Step Methodology:

-

In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add Methyl 4-fluoro-3-methoxybenzoate to the cold sulfuric acid with stirring, maintaining the temperature below 10°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the ester, ensuring the temperature does not exceed 15°C.[4]

-

After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at low temperature.

-

Carefully pour the reaction mixture over crushed ice.[4]

-

The solid product, Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, will precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[4]

-

Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified product.[4]

Alternative Synthetic Pathway and Considerations: From 4-Fluorobenzoic Acid

While not the primary recommended route, it is useful to understand the synthesis starting from 4-fluorobenzoic acid.

Caption: Synthetic workflow starting from 4-Fluorobenzoic Acid.

This pathway involves:

-

Nitration of 4-fluorobenzoic acid to yield 4-fluoro-3-nitrobenzoic acid.[6] This reaction is generally high-yielding.

-

Esterification of 4-fluoro-3-nitrobenzoic acid to its methyl ester.[7] This is a standard Fischer esterification.

-

Nucleophilic Aromatic Substitution to introduce the methoxy group. This step is the most challenging. The nitro and ester groups strongly activate the ring for nucleophilic attack, but the position of attack by a methoxide source can be difficult to control, potentially leading to displacement of the fluorine or other side reactions.

Due to the potential for side products and the more forcing conditions that may be required for the methoxylation step, this route is generally considered less favorable for producing high-purity Methyl 4-fluoro-3-methoxy-5-nitrobenzoate.

Conclusion

The synthesis of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate is most reliably achieved through a well-planned, multi-step sequence starting from 4-fluoro-3-hydroxybenzoic acid. This approach offers excellent control over regioselectivity, leading to a high-purity final product. The detailed protocols provided herein are robust and scalable, making them suitable for both research and process development applications in the pharmaceutical industry. Careful attention to reaction conditions and monitoring of reaction progress are key to ensuring a successful outcome.

References

- Google Patents.

-

University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

NIH. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

Truman State University. Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. [Link]

- Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 3. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

Application Notes and Protocols: Reduction of the Nitro Group on Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

Introduction

The selective reduction of aromatic nitro groups is a cornerstone transformation in organic synthesis, providing a reliable route to valuable aniline derivatives. These anilines are pivotal intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the reduction of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate to its corresponding aniline, Methyl 3-amino-4-fluoro-5-methoxybenzoate. This transformation is a critical step in the synthesis of various complex molecules, where the resulting amino group serves as a handle for further functionalization.

We will explore various methodologies for this reduction, delving into the mechanistic underpinnings of each to provide a comprehensive understanding of the chemical processes involved. The protocols provided herein are designed to be robust and reproducible, with an emphasis on safety, efficiency, and product purity.

Mechanistic Overview of Aromatic Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[2] The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), and finally to the amine (R-NH₂).[3]

Several classes of reagents can effect this transformation, each with its own characteristic mechanism, selectivity, and compatibility with other functional groups. The most common methods involve catalytic hydrogenation or the use of dissolving metals in acidic or neutral media.[4]

Comparative Analysis of Reduction Methodologies

Choosing the appropriate reduction method is critical and depends on factors such as the presence of other reducible functional groups on the substrate, desired reaction conditions (e.g., temperature, pressure), cost, and scalability.

| Method | Reducing Agent | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) | High efficiency, clean reaction with water as the only byproduct, catalyst can often be recycled.[5] | Can also reduce other functional groups (e.g., alkenes, alkynes, carbonyls, nitriles), requires specialized equipment for handling hydrogen gas, potential for catalyst poisoning.[5] |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Generally chemoselective for the nitro group over many other functional groups, cost-effective, and does not require high-pressure equipment.[4] | Often requires stoichiometric amounts of metal, acidic conditions may not be suitable for acid-labile substrates, and the workup can be tedious to remove metal salts. |

| Stannous Chloride Reduction | SnCl₂·2H₂O | Mild reaction conditions, good for substrates with other reducible groups, can be performed in various solvents including ethanol and ethyl acetate.[4][5] | Generates tin-based byproducts that require specific workup procedures for removal.[6] |

For the specific case of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate, the ester functionality is generally stable to the conditions of catalytic hydrogenation and metal/acid reductions. However, care must be taken to avoid hydrolysis of the ester under strongly acidic or basic conditions during the reaction or workup.

Experimental Protocols

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents. Methyl 4-fluoro-3-methoxy-5-nitrobenzoate and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7][8] All reactions should be performed in a well-ventilated fume hood.[7]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.[5]

Materials and Reagents:

-

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas (H₂)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

-

In a suitable round-bottom flask, dissolve Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (1.0 eq) in methanol or ethyl acetate.

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or as recommended for the specific apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert atmosphere.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be kept wet.

-

Wash the Celite® pad with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-4-fluoro-5-methoxybenzoate.

-

The product can be purified further by recrystallization or column chromatography if necessary.[9]

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid (Béchamp Reduction)

This classical method is a cost-effective and reliable alternative to catalytic hydrogenation.[10]

Materials and Reagents:

-

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Filtration apparatus

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (1.0 eq) and ethanol or acetic acid.

-

Add iron powder (typically 3-5 eq) to the mixture.

-

Heat the mixture to reflux.

-

Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture. Be aware that the reaction can be exothermic.

-

Continue to heat at reflux and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and water.

-

Carefully neutralize the aqueous layer by adding a saturated solution of sodium bicarbonate or sodium carbonate until the effervescence ceases and the pH is ~7-8.[11]

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as needed by recrystallization or column chromatography.[9]

Protocol 3: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This method is particularly useful for substrates that are sensitive to strongly acidic conditions or catalytic hydrogenation.[5]

Materials and Reagents:

-

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Filtration apparatus

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

-

Add stannous chloride dihydrate (typically 3-5 eq) to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 1-6 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution and stir until the tin salts precipitate.

-

Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify as necessary.

Visualization of the Transformation and Workflow

Chemical Reaction

Caption: General scheme for the reduction of the nitro group.

General Experimental Workflow

Caption: A generalized workflow for the reduction reaction.

Analytical Methods for Reaction Monitoring and Product Characterization

Consistent and accurate monitoring of the reaction is essential for determining the endpoint and ensuring the desired product is obtained with minimal side products.

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. The higher polarity of the resulting amine generally leads to a lower Rf value compared to the nitro starting material.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of any intermediates or byproducts, and confirms the mass of the desired product.

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the reaction mixture and to determine the purity of the final product.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product. The disappearance of the signals corresponding to the aromatic protons adjacent to the nitro group and the appearance of new signals for the protons near the amino group, along with characteristic shifts in the aromatic region, confirm the transformation. The introduction of the amino group will also cause predictable shifts in the ¹³C NMR spectrum.[13]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion

The reduction of Methyl 4-fluoro-3-methoxy-5-nitrobenzoate to Methyl 3-amino-4-fluoro-5-methoxybenzoate is a fundamental transformation with broad applications in synthetic chemistry. This guide has provided an in-depth overview of the common methodologies employed for this conversion, complete with detailed, actionable protocols. By understanding the underlying principles of each method and adhering to the outlined procedures, researchers can confidently and safely perform this important synthetic step. The choice of method will ultimately be guided by the specific requirements of the research, including available equipment, substrate sensitivities, and desired scale.

References

-

Wikipedia. Reduction of nitro compounds. [Link]

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

-

Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

- Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

-

University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

-

Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Link]

- Google Patents.

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

- Google Patents.

-

National Institutes of Health. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

-

Reddit. Reduction of aromatic nitro compounds with SnCl2. [Link]

-

Wiley Online Library. Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction. [Link]

-

Almac Group. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

-

ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Iron (Fe). [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

ResearchGate. What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]

-

ResearchGate. Catalytic hydrogenation of nitrobenzene over different catalysts. a. [Link]

-

Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

-

PubChem. Methyl 4-chloro-3-methoxy-5-nitrobenzoate. [Link]

-

SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

-

AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. [Link]

-

CDC Stacks. Supporting Information. [Link]

Sources

- 1. ionike.com [ionike.com]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Workup [chem.rochester.edu]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]

- 10. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aiinmr.com [aiinmr.com]

Application Note: Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (MFMNB) in Medicinal Chemistry

Executive Summary & Structural Analysis

Methyl 4-fluoro-3-methoxy-5-nitrobenzoate (MFMNB) (CAS: 1951444-68-0) is a highly specialized trisubstituted arene building block. It is primarily utilized in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Osimertinib analogs, and in the construction of poly-functionalized benzimidazoles and quinazolines.

Structural Logic and Reactivity Profile

The strategic value of MFMNB lies in its "Push-Pull-Activate" electronic arrangement, which directs regioselective chemistry with high precision.

-

C4-Fluorine (The "Warhead"): This position is the primary electrophilic site. It is activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro group (C5) and the para-ester group (C1).

-

C5-Nitro Group (The "Activator/Precursor"): Acts as a strong electron-withdrawing group (EWG) to facilitate displacement of the fluorine. Post-reaction, it serves as a latent amine (via reduction) for intramolecular cyclization.

-

C3-Methoxy Group (The "Modulator"): Unlike the non-methoxylated analog (Methyl 4-fluoro-3-nitrobenzoate), the C3-methoxy group provides steric bulk and mild electron donation. This prevents over-reaction (double substitution) and enhances the solubility of the resulting lipid-like kinase inhibitors.

Physical Properties Table

| Property | Value | Notes |

| CAS Number | 1951444-68-0 | Validated Identity |

| Molecular Formula | C₈H₈FNO₅ | |

| Molecular Weight | 229.16 g/mol | |

| Appearance | Pale yellow to off-white solid | Nitro group chromophore |

| Solubility | DMSO, DMF, EtOAc, DCM | Poor water solubility |

| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (Ester) |

Primary Application: Synthesis of EGFR Kinase Inhibitor Scaffolds

The most critical application of MFMNB is in the synthesis of indole-pyrimidine-aniline chimeras (similar to the Osimertinib scaffold). The molecule serves as the "aniline" fragment that links the kinase-binding hinge region to the solvent-exposed tail.

Mechanistic Workflow

The synthesis generally follows a Displace-Reduce-Couple sequence:

-

SNAr Displacement: An amine nucleophile displaces the C4-Fluorine.

-

Nitro Reduction: The C5-Nitro is reduced to an aniline.

-

Acylation/Cyclization: The resulting aniline is coupled to an acrylamide (for covalent inhibitors) or cyclized to form a quinazoline core.

Figure 1: General synthetic workflow for converting MFMNB into bioactive heterocycles.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement

This protocol describes the displacement of the C4-Fluorine by a secondary amine (e.g., N,N,N'-trimethylethylenediamine or a substituted indole-amine). This is the rate-limiting step in many API syntheses.

Reagents:

-

MFMNB (1.0 equiv)[1]

-

Nucleophilic Amine (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: Anhydrous DMF or NMP (Dimethylformamide/N-Methyl-2-pyrrolidone)

Procedure:

-

Preparation: Charge a reaction vessel with MFMNB (e.g., 5.0 g, 21.8 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

-

Base Addition: Add DIPEA (7.05 g, 54.5 mmol) via syringe. The solution may darken slightly.

-

Nucleophile Addition: Add the amine nucleophile (24.0 mmol) dropwise at room temperature to control exotherm.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (MFMNB) peak should disappear, replaced by a more polar product peak.

-

-

Workup (Crash-out Method): Cool the reaction mixture to room temperature. Slowly pour the DMF solution into ice-cold water (250 mL) with vigorous stirring.

-

Isolation: A precipitate should form. Filter the solid, wash with water (3 x 50 mL) to remove residual DMF/DIPEA, and dry under vacuum at 45°C.

-

Yield Expectation: 85–92%.

-

Critical Note: If the nucleophile is bulky (e.g., an indole derivative), higher temperatures (100°C) or stronger bases (K₂CO₃) may be required.

Protocol B: Chemoselective Nitro Reduction

Following SNAr, the nitro group must be reduced to an aniline without hydrolyzing the methyl ester or dechlorinating other parts of the molecule (if present). The Iron/Ammonium Chloride method is preferred over Hydrogenation (H₂/Pd) if the molecule contains halogens sensitive to hydrogenolysis (like Cl or Br on the nucleophile).

Reagents:

-

Nitro-Intermediate from Protocol A (1.0 equiv)

-

Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Ammonium Chloride (NH₄Cl) (5.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio)

Procedure:

-

Setup: Suspend the nitro-intermediate (e.g., 10 mmol) in Ethanol (80 mL) and Water (20 mL).

-

Activation: Add NH₄Cl (50 mmol) and Iron powder (50 mmol).

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring (Iron is heavy and settles).

-

Monitoring: Reaction is usually complete within 2–4 hours.

-

Checkpoint: LC-MS should show the mass shift of M-30 (loss of two oxygens, gain of two hydrogens).

-

-

Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Concentration: Evaporate the filtrate to remove ethanol.

-

Extraction: Dilute the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: 80–90%.

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion in SNAr | Steric hindrance from C3-Methoxy | Increase temperature to 100°C; switch solvent to DMSO (higher dielectric constant). |

| Hydrolysis of Ester | Wet solvents or excessive base | Use anhydrous DMF; switch from inorganic base (K₂CO₃) to organic base (DIPEA/TEA). |

| "Over-Reduction" | Hydrogenolysis of Ar-F or Ar-Cl | Avoid H₂/Pd-C. Use Fe/NH₄Cl or SnCl₂ (stannous chloride) methods. |